molecular formula C13H6I2O B3032397 2,7-Diiodo-9H-fluoren-9-one CAS No. 16218-30-7

2,7-Diiodo-9H-fluoren-9-one

Cat. No.: B3032397
CAS No.: 16218-30-7
M. Wt: 431.99 g/mol
InChI Key: JDLJRWMARKAKIA-UHFFFAOYSA-N
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Description

2,7-Diiodo-9H-fluoren-9-one is an organic compound with the molecular formula C13H6I2O It is a derivative of fluorenone, where two iodine atoms are substituted at the 2 and 7 positions of the fluorenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diiodo-9H-fluoren-9-one typically involves the iodination of fluorenone. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 7 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Diiodo-9H-fluoren-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,7-dihydroxy-9H-fluoren-9-one.

    Oxidation Reactions: Further oxidation can lead to the formation of more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products

The major products formed from these reactions include various substituted fluorenones, dihydroxy derivatives, and other complex organic molecules.

Scientific Research Applications

2,7-Diiodo-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Diiodo-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The iodine atoms play a crucial role in its reactivity, influencing its ability to undergo various chemical transformations. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dinitro-9H-fluoren-9-one: A derivative with nitro groups instead of iodine atoms.

    2,7-Dihydroxy-9H-fluoren-9-one: A reduced form with hydroxyl groups.

    2,4,7-Trichloro-9H-fluoren-9-one: A chlorinated derivative.

Uniqueness

2,7-Diiodo-9H-fluoren-9-one is unique due to the presence of iodine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific applications where iodine’s characteristics are advantageous, such as in radiolabeling and certain types of organic synthesis.

Properties

IUPAC Name

2,7-diiodofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLJRWMARKAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C3=C2C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343731
Record name 2,7-diiodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16218-30-7
Record name 2,7-Diiodo-9H-fluoren-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16218-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-diiodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-DIIODO-FLUOREN-9-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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